![molecular formula C18H15N3O2S B7532221 N-(1-methyl-1H-benzimidazol-2-yl)naphthalene-2-sulfonamide](/img/structure/B7532221.png)
N-(1-methyl-1H-benzimidazol-2-yl)naphthalene-2-sulfonamide
Overview
Description
N-(1-methyl-1H-benzimidazol-2-yl)naphthalene-2-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound is known for its unique properties and has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Scientific Research Applications
Fluorescence Sensing and Intracellular Imaging : A naphthalene-based sulfonamide Schiff base was used as a fluorescence turn-on probe for the selective detection of Al3+ ions in an aqueous system. It showed significant fluorescence enhancement in the presence of Al3+, suggesting its potential application in fluorescence sensing and intracellular imaging of Al3+ ions in cultured cells (Mondal et al., 2015).
Anticancer Evaluation : Naphthalene-based benzimidazole derivatives were synthesized and evaluated for their anticancer properties. Some compounds showed moderate activity against breast cancer cell lines, indicating potential applications in cancer research (Salahuddin et al., 2014).
Structural and Computational Analysis : The synthesis and characterization of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide were conducted, including Density Functional Theory (DFT) studies, revealing insights into molecular geometry and vibrational frequencies (Sarojini et al., 2012).
PET Imaging Applications : Carbon-11 labeled naphthalene-sulfonamides were synthesized as potential positron emission tomography (PET) agents for imaging of human CCR8, a chemokine receptor, which could have implications in medical imaging and cancer research (Wang et al., 2008).
Antimicrobial Activity : Novel N-(naphthalen-1-yl)propanamide derivatives were synthesized and evaluated for their antimicrobial activities against bacteria and fungi, showing notable activity in certain compounds (Evren et al., 2020).
properties
IUPAC Name |
N-(1-methylbenzimidazol-2-yl)naphthalene-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c1-21-17-9-5-4-8-16(17)19-18(21)20-24(22,23)15-11-10-13-6-2-3-7-14(13)12-15/h2-12H,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUDOTYQCFSELD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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